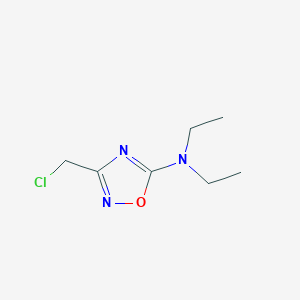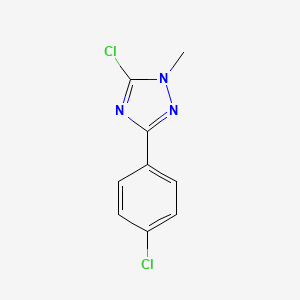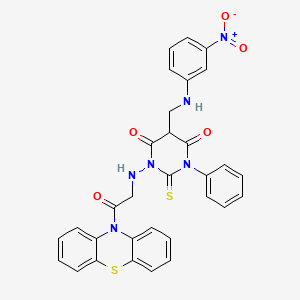
10H-Phenothiazine, 10-(((tetrahydro-5-(((3-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine, 10-(((tetrahydro-5-(((3-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)-: is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents. This specific compound is characterized by its intricate structure, which includes a phenothiazine core, a pyrimidinyl group, and a nitrophenyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(((tetrahydro-5-(((3-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- involves multiple steps. The process typically begins with the preparation of the phenothiazine core, followed by the introduction of the pyrimidinyl group and the nitrophenyl moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the synthesis process. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core, leading to the formation of sulfoxides or sulfones.
Reduction: The nitrophenyl moiety can be reduced to an amino group under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Halogenation reagents, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, the compound is studied for its interactions with biomolecules and its potential as a probe for studying cellular processes.
Medicine: The compound and its derivatives are investigated for their pharmacological properties, including potential antipsychotic, anti-inflammatory, and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine, 10-(((tetrahydro-5-(((3-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- involves its interaction with specific molecular targets. The phenothiazine core is known to interact with various receptors and enzymes, modulating their activity. The nitrophenyl moiety can participate in redox reactions, influencing cellular oxidative stress pathways. The pyrimidinyl group may interact with nucleic acids, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.
Promethazine: A phenothiazine derivative with antihistamine properties.
Thioridazine: A phenothiazine derivative with antipsychotic and antiarrhythmic properties.
Uniqueness: 10H-Phenothiazine, 10-(((tetrahydro-5-(((3-nitrophenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- is unique due to its complex structure, which combines multiple functional groups, allowing for diverse chemical reactivity and potential applications. Its specific combination of phenothiazine, pyrimidinyl, and nitrophenyl moieties distinguishes it from other phenothiazine derivatives, providing unique pharmacological and chemical properties.
Eigenschaften
CAS-Nummer |
141177-55-1 |
|---|---|
Molekularformel |
C31H24N6O5S2 |
Molekulargewicht |
624.7 g/mol |
IUPAC-Name |
5-[(3-nitroanilino)methyl]-1-[(2-oxo-2-phenothiazin-10-ylethyl)amino]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C31H24N6O5S2/c38-28(35-24-13-4-6-15-26(24)44-27-16-7-5-14-25(27)35)19-33-36-30(40)23(18-32-20-9-8-12-22(17-20)37(41)42)29(39)34(31(36)43)21-10-2-1-3-11-21/h1-17,23,32-33H,18-19H2 |
InChI-Schlüssel |
JFMMFRLCVOUACE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N(C2=S)NCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)CNC6=CC(=CC=C6)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


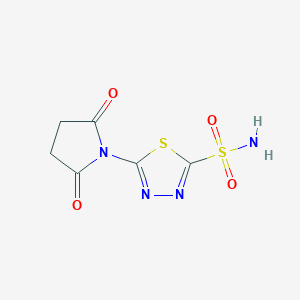
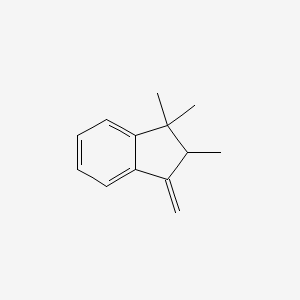
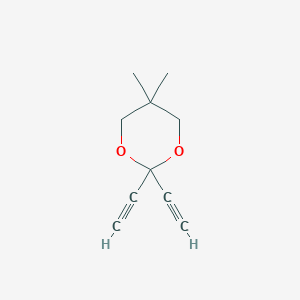


![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
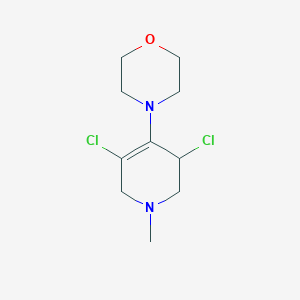
![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)
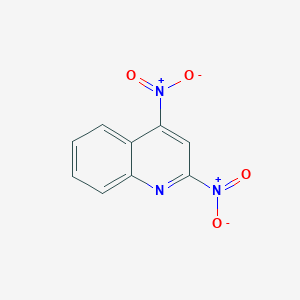
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)

